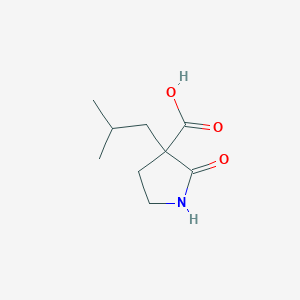

3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid

Description

3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a five-membered lactam ring (2-oxopyrrolidine) with a carboxylic acid group at position 3 and a 2-methylpropyl (isobutyl) substituent at the same position. The compound’s stereochemistry and substituent positioning may play critical roles in its reactivity and pharmacological profile.

Properties

IUPAC Name |

3-(2-methylpropyl)-2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)5-9(8(12)13)3-4-10-7(9)11/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXYLAKQFLQMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylpropylamine with succinic anhydride, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 3-(2-Methylpropyl)-2-hydroxypyrrolidine-3-carboxylic acid.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives related to 3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid. These compounds have shown promising activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. For instance, a study investigated the structure-activity relationship of various derivatives and found that certain modifications enhanced their efficacy against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

| Compound | Target Pathogen | Efficacy |

|---|---|---|

| 3-(2-Methylpropyl)-2-oxopyrrolidine | Staphylococcus aureus | Moderate Activity |

| 5-fluorobenzimidazole derivative | Klebsiella pneumoniae | High Activity |

| Novel derivatives | Acinetobacter baumannii | Variable Activity |

1.2 Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including lung and breast cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Biochemical Applications

2.1 Buffering Agent in Cell Cultures

This compound serves as a non-ionic organic buffering agent in biological systems, particularly in maintaining pH levels within the range of 6 to 8.5 during cell culture experiments. This property is crucial for optimizing conditions for cellular growth and metabolic activity .

2.2 Enzyme Modulation

Research indicates that this compound can act as a modulator for certain enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and energy production. The ability to modulate enzyme activity makes it a candidate for further exploration in metabolic research .

Cosmetic Industry Applications

The compound's properties have led to its investigation in cosmetic formulations, particularly as an ingredient that could enhance skin hydration and stability of products. Its role as an emulsifier and stabilizer can improve the texture and effectiveness of topical applications, making it valuable for skin care products .

Study on Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against resistant strains of bacteria using the broth microdilution method. The results indicated that specific modifications increased the antimicrobial potency significantly compared to the parent compound.

Anticancer Research

A series of experiments conducted on A549 lung cancer cells revealed that certain derivatives induced apoptosis more effectively than traditional chemotherapeutics, suggesting a potential new avenue for cancer treatment development.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a modulation of biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Structure : Features a pyrrolidine core with a methyl group at position 1 and oxo/carboxylic acid groups at positions 5 and 3, respectively .

- Key Differences :

- Substituent Position: The methyl group at position 1 (vs. isobutyl at position 3 in the target compound) reduces steric hindrance but limits lipophilicity.

- Oxo Group Placement: The 5-oxo group may alter hydrogen-bonding capacity compared to the 2-oxo group in the target compound.

Phenylpropanoic Acid Derivatives ()

- Examples: (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (MM0002.13) 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid (MM0002.28)

- Structure : Aromatic phenyl rings replace the pyrrolidine core, with isobutyl groups attached to the phenyl ring .

- Key Differences: Aromatic vs. Pharmacological Profile: Such compounds are often associated with anti-inflammatory or analgesic activity (e.g., NSAID analogs).

- Implications : Reduced solubility in polar solvents compared to pyrrolidine derivatives due to aromaticity.

Functional Group Modifications

Compound 14{4,5} from

- Structure : Pyrrolidine-3-carboxylic acid core modified with a benzodioxol group and a trifluoromethylphenyl urea substituent .

- Key Differences :

- Electron-Withdrawing Groups: The trifluoromethyl group enhances metabolic stability but increases synthetic complexity.

- Synthetic Yield: Achieved 68% crude yield with >99% purity, suggesting robust synthetic routes for complex substituents.

Research Findings and Implications

The 2-oxo group may participate in intramolecular hydrogen bonding, stabilizing the lactam ring and influencing bioavailability .

Synthetic Accessibility :

- Pyrrolidine derivatives with simple alkyl groups (e.g., methyl, isobutyl) are synthetically accessible, while trifluoromethyl or benzodioxol-substituted analogs require specialized reagents .

Biological Activity: Pyrrolidine-3-carboxylic acid derivatives are explored for neurological targets (e.g., GABA analogs), whereas phenylpropanoic acids are more common in anti-inflammatory applications .

Biological Activity

3-(2-Methylpropyl)-2-oxopyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This compound's structure allows it to interact with various biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_15NO_3. Its structure features a pyrrolidine ring with a carboxylic acid functional group and an isopropyl side chain. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively target Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Anticancer Activity

Additionally, the compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cellular signaling pathways associated with tumor growth .

Case Study: Anticancer Efficacy

A study focusing on related pyrrolidine derivatives found that certain modifications enhanced their cytotoxic effects against human lung cancer cells (A549). The results suggested that the introduction of specific substituents could significantly improve the compound's efficacy against cancer cells.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Cell Membrane Disruption : It can affect the integrity of microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrolidine derivatives. Modifications at specific positions on the pyrrolidine ring or the carboxylic acid group can enhance potency and selectivity against target organisms or cells.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased antimicrobial potency |

| Hydroxyl group introduction | Enhanced anticancer activity |

| Side chain length variation | Altered pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.